![molecular formula C10H9N2NaO3 B2734477 Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate CAS No. 2187426-18-0](/img/structure/B2734477.png)
Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate
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Description
Sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate, commonly referred to as PCC, is a chemical compound that has been widely used in scientific research applications. PCC is a cyclopropane derivative that has been synthesized using various methods, and it exhibits unique biochemical and physiological effects.
Scientific Research Applications
Thermal and Spectroscopic Properties
Research on lanthanide complexes with pyridine-2,5-dicarboxylic acid has revealed significant thermal and spectroscopic properties. These complexes, including light lanthanides like La(III), Ce(III), and Nd(III), among others, exhibit stability up to certain temperatures and decompose into lanthanide oxalates and oxides upon further heating. Such studies are crucial for understanding the thermal stability and decomposition pathways of lanthanide complexes, which could be applied in materials science for designing thermally stable materials with specific optical properties (Rzączyńska, Danczowska-Burdon, & Sienkiewicz-Gromiuk, 2010).
Cyclopropane Derivatives Synthesis
The synthesis of cyclopropylacetic acid derivatives from (δ-hydroxyalkenyl)(pyrrolidino)carbene complexes provides a method for creating polyunsaturated (amino)carbene complexes and cyclopropane derivatives. This research is foundational in organic synthesis, offering pathways to synthesize complex molecules that could be used in pharmaceuticals and agrochemicals (Papagni, Maiorana, Licandro, Manzotti, & Baldoli, 2001).
Insecticidal Activity
The preparation and study of substituted pyridine methyl esters of tetramethylcyclopropane carboxylic acids reveal their potential as insecticides. Understanding the chemical structure and activity relationship of these compounds could lead to the development of new insecticidal agents, showcasing the importance of chemical synthesis in agricultural sciences (Nepomuceno, Pinheiro, & Coelho, 2007).
Synthesis of Highly Substituted Acylcyclopropanes
The enantio- and diastereoselective synthesis of acylcyclopropanes from homoaldol products highlights innovative methods in organic chemistry for creating chiral molecules. These methods are vital for the pharmaceutical industry, where the synthesis of chiral drugs with high purity is crucial (Kalkofen, Brandau, Uenaldi, Fröhlich, & Hoppe, 2005).
Coordination Chemistry and Frameworks
The study of sodium ions directed self-assembly with pyridinedicarboxylate ligands into 3D frameworks sheds light on coordination chemistry and materials science. These frameworks have potential applications in catalysis, gas storage, and separation technologies. Understanding the assembly and properties of these frameworks could lead to the development of novel materials with specific functions (Huang, Xie, Cui, Gou, & Li, 2005).
properties
IUPAC Name |
sodium;(1R,2S)-2-(pyridin-4-ylcarbamoyl)cyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3.Na/c13-9(7-5-8(7)10(14)15)12-6-1-3-11-4-2-6;/h1-4,7-8H,5H2,(H,14,15)(H,11,12,13);/q;+1/p-1/t7-,8+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNDOUDKDIDBHC-KZYPOYLOSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)[O-])C(=O)NC2=CC=NC=C2.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N2NaO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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